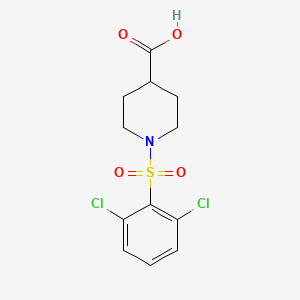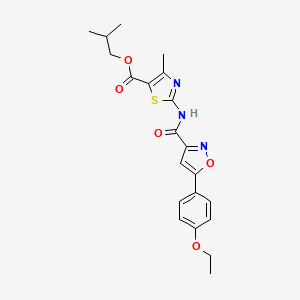
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of biologically active molecules. The compound is related to piperidine-based structures, which are often explored for their biological activities and potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine compounds involves various strategies. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another approach involves the desymmetrization of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester using intramolecular iodocarbamation, which serves as a chiral building block for piperidine-related alkaloids . Additionally, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has been achieved by coupling with piperidine under dynamic pH control, followed by substitution reactions .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often studied using spectroscopic methods and theoretical calculations. For example, the hydrogen-bonded complex of piperidinium-3-carboxylic acid with 2,6-dichloro-4-nitrophenol has been characterized by single-crystal X-ray analysis, Raman and FTIR spectroscopies, and theoretical studies . Similarly, the complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol has been investigated, revealing a hydrogen-bonded-ion-pair complex in the crystalline state .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The preparation of piperidine-4-carboxylic acid from 2,6-dichloropyridine-4-carboxylic acid has been demonstrated using catalytic reduction with nickel in an alkaline medium or with platinum in glacial acetic acid . These methods highlight the versatility of piperidine derivatives in undergoing transformations that can be useful in synthesizing new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents present on the piperidine ring. The spectroscopic studies mentioned provide insights into the bonding and interactions within the molecules, which can affect their reactivity and stability . The catalytic reduction processes used to synthesize piperidine-4-carboxylic acid also suggest that the compound's properties can be manipulated through chemical reactions .
Aplicaciones Científicas De Investigación
Understanding Biocatalyst Inhibition
Carboxylic acids, including structures related to 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid, have been studied for their impact on microbial biocatalysts. These compounds can inhibit engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, at concentrations below desired yields. Understanding the mechanisms of this inhibition can guide metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Nucleophilic Aromatic Substitution
Research on reactions involving piperidine, a component of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid, has provided insights into nucleophilic aromatic substitution mechanisms. Such reactions play a crucial role in synthesizing various aromatic compounds, with implications for developing new synthetic methods and understanding reaction kinetics (Pietra & Vitali, 1972).
Medium-Chain Dicarboxylic Acids for Nylon Production
The synthesis and application of carboxylic acids, closely related to the subject compound, in producing nylon materials have been reviewed. Medium-chain dicarboxylic acids (MDCAs) are critical for manufacturing various nylon types, showcasing the importance of chemical synthesis and biotechnological approaches to generate these compounds sustainably (Li et al., 2020).
Biologically Active Compounds of Plants
Studies on natural carboxylic acids from plants, resembling the structural motifs of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid, have revealed their significant antioxidant, antimicrobial, and cytotoxic activities. These compounds' structure-activity relationships (SARs) have been extensively analyzed to understand their bioactivities, offering valuable insights for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Piperazine Derivatives in Therapeutics
Piperazine, a core structural component of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid, has been extensively investigated for its therapeutic potential. Piperazine derivatives are known for their wide range of pharmacological activities, including antipsychotic, antihistamine, anticancer, and antimicrobial effects. This highlights the versatile medicinal applications of compounds containing the piperazine motif (Rathi et al., 2016).
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFUGOIQDWYLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)
![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)